molecular formula C14H10Cl3N3O B1193554 PS-C2

PS-C2

Cat. No.: B1193554
M. Wt: 342.604
InChI Key: DJBLMFOQZJUHKY-FMQUCBEESA-N
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Description

PS-C2 is a novel potent and photoswitchable allosteric covalent inhibitor of small GTPase.

Q & A

Basic Research Questions

Q. How to formulate a research question for studying PS-C2’s biochemical mechanisms?

  • Methodological Answer : Use the P-E/I-C-O framework to structure your question:

  • Population (P) : Define the biological system or organism (e.g., in vitro cell lines, murine models).
  • Exposure/Intervention (E/I) : Specify this compound’s application (e.g., dosage, administration route).
  • Comparison (C) : Identify control groups (e.g., untreated samples, alternative compounds).
  • Outcome (O) : Measure biochemical endpoints (e.g., gene expression, protein activity).
  • Example: “Does this compound (E) inhibit oxidative stress (O) in human hepatocytes (P) compared to N-acetylcysteine (C)?”
  • Validate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What experimental designs are optimal for initial this compound toxicity studies?

  • Methodological Answer :

  • Dose-response assays : Use logarithmic concentration ranges to establish IC₅₀ values.
  • Positive/Negative controls : Include known toxicants and untreated cohorts to validate assay sensitivity.
  • Replication : Triplicate measurements to account for biological variability.
  • Reference for data collection strategies and for primary research design principles.

Q. How to conduct a systematic literature review on this compound’s existing research?

  • Methodological Answer :

  • Search Strategy : Combine keywords (e.g., “this compound,” “synthesis,” “mechanism”) across databases (PubMed, Scopus) using Boolean operators.
  • Screening : Apply PRISMA guidelines to filter studies by relevance, excluding non-peer-reviewed sources.
  • Data Extraction : Tabulate findings (e.g., methodologies, contradictions) using tools like Excel or NVivo.
  • Use COSMOS-E guidelines () to address observational study biases.

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported efficacy across studies?

  • Methodological Answer :

  • Meta-analysis : Pool data from heterogeneous studies using random-effects models to account for variability.
  • Sensitivity Analysis : Test if outliers or specific methodologies (e.g., in vivo vs. in vitro) drive discrepancies.
  • Mechanistic Triangulation : Cross-validate findings with orthogonal assays (e.g., CRISPR knockouts, structural simulations).
  • Reference for combining study designs and for evaluating research rigor.

Q. What computational strategies integrate multi-omics data in this compound research?

  • Methodological Answer :

  • Pipeline Development : Use bioinformatics tools (e.g., MetaboAnalyst, STRING) to correlate transcriptomic, proteomic, and metabolomic datasets.
  • Network Analysis : Identify hub genes/proteins affected by this compound using centrality metrics.
  • Machine Learning : Train models (e.g., random forests) to predict this compound’s off-target effects from high-throughput screens.
  • Leverage aggregation search principles ( ) for cross-disciplinary data integration.

Q. How to optimize this compound’s experimental protocols for reproducibility?

  • Methodological Answer :

  • Pre-registration : Document hypotheses, methods, and analysis plans on platforms like Open Science Framework.
  • Blinded Analysis : Separate data collection and interpretation teams to reduce bias.
  • Method Reporting : Adopt ARRIVE 2.0 guidelines for in vivo studies or MIAME for omics data.
  • Reference for criteria on data quality and for academic writing standards.

Q. Data Analysis & Interpretation

Q. Which statistical methods are appropriate for this compound’s dose-dependent effects?

  • Methodological Answer :

  • Non-linear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • ANOVA with Post Hoc Tests : Compare multiple dose groups while controlling for Type I errors.
  • Bayesian Hierarchical Models : Account for nested experimental designs (e.g., multi-lab studies).
  • See for aligning data collection with scientific questions.

Q. How to address missing data in longitudinal this compound studies?

  • Methodological Answer :

  • Imputation Techniques : Use multiple imputation by chained equations (MICE) for small gaps.
  • Censoring Analysis : Apply Kaplan-Meier estimators if data loss is non-random (e.g., subject dropout).
  • Robustness Checks : Compare complete-case vs. imputed datasets to assess bias.
  • Reference for handling primary data limitations.

Q. Methodological Design Trends

Table 1 : Common methodological approaches in compound research (adapted from ):

MethodologyPrevalenceUse Case for this compound Research
Multiple case studies26%Cross-species toxicity comparisons
Literature reviews16%Hypothesis generation for mechanisms
Single case studies16%Pilot efficacy assays
Conceptual papers37%Theoretical modeling of interactions

Properties

Molecular Formula

C14H10Cl3N3O

Molecular Weight

342.604

IUPAC Name

(E)-2-Chloro-N-(4-((2,4-dichlorophenyl)diazenyl)phenyl)acetamide

InChI

InChI=1S/C14H10Cl3N3O/c15-8-14(21)18-10-2-4-11(5-3-10)19-20-13-6-1-9(16)7-12(13)17/h1-7H,8H2,(H,18,21)/b20-19+

InChI Key

DJBLMFOQZJUHKY-FMQUCBEESA-N

SMILES

O=C(NC1=CC=C(/N=N/C2=CC=C(Cl)C=C2Cl)C=C1)CCl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PS-C2;  PS C2;  PSC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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